molecular formula C7H8BrN3S B8204376 N-(5-Bromo-6-methyl-2-pyridyl)thiourea

N-(5-Bromo-6-methyl-2-pyridyl)thiourea

Cat. No.: B8204376
M. Wt: 246.13 g/mol
InChI Key: ICVSYPAXVIRTJK-UHFFFAOYSA-N
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Description

Contextualization within Thiourea (B124793) Derivatives Research

Research into thiourea derivatives is a vibrant and extensive area of chemical science. These compounds are recognized for their wide-ranging applications, serving as key intermediates in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. The ability of the thiourea moiety to form stable complexes with a variety of metal ions has made it a valuable component in the design of new materials and catalysts. nih.govnih.gov

The versatility of thiourea derivatives extends to their biological activities, with studies reporting antimicrobial, antifungal, antiviral, and anticancer properties for various substituted thioureas. This has established them as privileged structures in medicinal chemistry, prompting continuous research into new analogues with enhanced or specific biological functions.

Significance of Pyridine-Substituted Thiourea Scaffolds in Contemporary Chemical Science

The incorporation of a pyridine (B92270) ring into the thiourea scaffold, as seen in N-(5-Bromo-6-methyl-2-pyridyl)thiourea, introduces another layer of chemical functionality and potential applications. The pyridine moiety is a ubiquitous heterocycle in a vast number of biologically active compounds and functional materials.

Pyridine-substituted thioureas are of particular interest due to the presence of an additional nitrogen donor atom from the pyridine ring. This creates multi-dentate ligand systems capable of forming stable chelate complexes with metal ions. The coordination chemistry of these ligands is a subject of intense study, as the resulting metal complexes can exhibit unique electronic, magnetic, and catalytic properties. researchgate.net The specific substitution pattern on the pyridine ring, including the presence of bromo and methyl groups in the target compound, can fine-tune the electronic properties and steric hindrance of the ligand, thereby influencing the geometry and reactivity of its metal complexes.

From a medicinal chemistry perspective, the combination of the thiourea and pyridine moieties can lead to synergistic effects, potentially enhancing the biological activity of the resulting molecule.

Research Imperatives for this compound within Organic and Inorganic Disciplines

The specific structure of this compound presents several compelling avenues for research in both organic and inorganic chemistry.

In Organic Chemistry:

Synthesis of Heterocyclic Systems: The thiourea moiety can act as a versatile building block for the synthesis of various sulfur and nitrogen-containing heterocycles. Research is warranted to explore the cyclization reactions of this compound to generate novel heterocyclic systems that may possess interesting photophysical or biological properties.

Organocatalysis: Thiourea derivatives have been successfully employed as organocatalysts, particularly in reactions that involve hydrogen bonding to activate substrates. The specific electronic and steric environment of this compound could be exploited in the development of new catalysts for asymmetric synthesis.

In Inorganic Chemistry:

Coordination Chemistry and Metal Complexes: A primary research imperative is the systematic investigation of the coordination behavior of this compound with a wide range of transition metals and lanthanides. The resulting complexes could be explored for applications in:

Catalysis: As catalysts for various organic transformations.

Materials Science: For the development of new coordination polymers or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or sensing.

Bioinorganic Chemistry: To develop metal-based therapeutic agents, leveraging the potential biological activity of the pyridylthiourea ligand.

Crystal Engineering: The presence of hydrogen bond donors (N-H groups) and acceptors (S and N atoms) makes this compound an excellent candidate for studies in crystal engineering, aiming to construct supramolecular architectures with desired topologies and properties.

Due to the absence of detailed, publicly available experimental data specifically for this compound, the following tables for research findings cannot be populated at this time. The synthesis and characterization of this compound would be the first crucial step in exploring the research imperatives outlined above.

Properties

IUPAC Name

(5-bromo-6-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c1-4-5(8)2-3-6(10-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVSYPAXVIRTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Precise Determination of Molecular Geometry, Bond Lengths, and Bond Angles:A crystal structure for N-(5-Bromo-6-methyl-2-pyridyl)thiourea has not been reported, and therefore, precise data on its molecular geometry, bond lengths, and bond angles are unavailable.

Without primary data from experimental characterization of this compound, any attempt to generate the requested article would rely on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the specified compound.

Conformational Analysis and Investigation of Tautomeric Forms

The conformational landscape of this compound is primarily dictated by rotation around the C-N bonds of the thiourea (B124793) moiety and the bond connecting the thiourea group to the pyridine (B92270) ring. The thiourea unit itself can adopt different conformations, often described as syn or anti with respect to the orientation of the N-H protons relative to the thiocarbonyl group (C=S).

It is anticipated that the molecule will exhibit a preferred conformation that minimizes steric hindrance and maximizes stabilizing intramolecular interactions. The presence of the methyl group at the 6-position of the pyridine ring could influence the rotational barrier around the pyridyl-thiourea bond.

Furthermore, thiourea derivatives can exist in tautomeric forms, primarily the thione (C=S) and thioenol (C-SH) forms. While the thione form is generally more stable for simple thioureas, the electronic environment provided by the 5-bromo-6-methyl-2-pyridyl substituent could influence this equilibrium. Spectroscopic techniques such as NMR and IR would be crucial in identifying the predominant tautomer in different states (solid and solution). Computational studies could also provide valuable insights into the relative energies of the possible tautomers and conformers.

Characterization of Intramolecular Hydrogen Bonding Networks and Pseudo-Ring Formation

The structure of this compound is conducive to the formation of intramolecular hydrogen bonds. A significant interaction is expected between the N-H proton of the thiourea moiety and the nitrogen atom of the pyridine ring, leading to the formation of a stable six-membered pseudo-ring. This type of intramolecular hydrogen bond is a common feature in N-pyridyl-substituted amides and ureas and contributes significantly to the planarity and stability of the molecule's conformation.

Another potential, albeit weaker, intramolecular hydrogen bond could exist between an N-H proton and the bromine atom. While less common than hydrogen bonds involving nitrogen or oxygen, N-H···Br interactions have been observed in specific structural contexts. rsc.org The formation of such pseudo-rings can be confirmed experimentally using techniques like X-ray crystallography and NMR spectroscopy, where downfield shifts of the involved protons are indicative of hydrogen bonding.

Below is a table summarizing potential intramolecular interactions:

Potential Interaction Atoms Involved Resulting Structure
Strong Hydrogen BondN-H (thiourea) ··· N (pyridine)Six-membered pseudo-ring
Weak Hydrogen BondN-H (thiourea) ··· Br (pyridine)Six-membered pseudo-ring

Elucidation of Supramolecular Assembly via Intermolecular Interactions and Crystal Packing Motifs

In the solid state, this compound is expected to form extended supramolecular structures through a variety of intermolecular interactions. The thiourea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=S), making it highly likely to form intermolecular N-H···S hydrogen bonds. These interactions often lead to the formation of centrosymmetric dimers, a common motif in the crystal structures of thiourea derivatives.

In addition to hydrogen bonding, other non-covalent interactions will play a crucial role in the crystal packing. These include:

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the sulfur of the thiocarbonyl group or the nitrogen of a neighboring pyridine ring.

π-π stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these various intermolecular forces will determine the final three-dimensional architecture of the crystal. The specific packing motifs could range from simple dimeric structures to more complex one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

A summary of expected intermolecular interactions and their potential impact on the supramolecular assembly is provided in the table below:

Interaction Type Functional Groups Involved Common Supramolecular Motif
N-H···S Hydrogen BondingThiourea moietiesCentrosymmetric dimers
Halogen BondingC-Br ··· S=C or C-Br ··· NChains or sheets
π-π StackingPyridine ringsStacked columns

Further experimental investigation, particularly through single-crystal X-ray diffraction, is necessary to definitively elucidate the intricate details of the molecular and supramolecular structure of this compound.

In-depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature indicates that detailed theoretical and computational studies specifically focused on the compound this compound have not been extensively published. While the methodologies outlined for such an investigation—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and advanced quantum chemical analyses—are standard and powerful tools in computational chemistry for characterizing novel compounds, their specific application to this compound is not documented in accessible research.

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules, bridging theoretical principles with experimental observations. Methodologies like DFT are routinely used to predict molecular geometries, spectroscopic signatures, and various electronic properties, which are crucial for understanding the behavior of a compound and guiding further research. However, the generation of specific, accurate data tables and detailed analyses for ground state geometry, spectroscopic parameters, reactivity indices, charge distribution, and electron delocalization requires a dedicated computational study on the molecule .

For analogous but structurally distinct molecules, such as other thiourea derivatives or different bromo-substituted heterocyclic compounds, numerous studies have successfully employed these computational techniques. These studies demonstrate the utility of DFT for comparing optimized structural parameters (bond lengths and angles) with experimental data from X-ray diffraction. researchgate.netnih.gov Similarly, analyses of Frontier Molecular Orbitals (HOMO-LUMO) and their energy gaps are fundamental for predicting a molecule's chemical reactivity, kinetic stability, and charge transfer properties. irjweb.comnih.govmdpi.com Furthermore, MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, offering a visual representation of the charge distribution across the molecule. researchgate.netnih.gov

Advanced methods like Natural Bond Orbital (NBO) analysis would be instrumental in investigating the specific electronic interactions within the this compound structure, particularly for understanding electron delocalization and resonance within the thiourea functional group. This type of analysis provides a detailed picture of charge transfer between localized bonds and lone pairs.

Despite the established power of these theoretical methods, the specific quantitative results and detailed discussions for this compound are not available in the public domain. Consequently, a complete article with the requested data-rich sections cannot be generated at this time. The scientific community would benefit from a dedicated computational investigation of this compound to elucidate its electronic and structural properties, which would fill a gap in the current body of research.

Theoretical and Computational Investigations of N 5 Bromo 6 Methyl 2 Pyridyl Thiourea

Advanced Quantum Chemical Analyses

Quantitative Assessment of Substituent Electronic and Steric Effects on the Pyyridyl Ring

The biological activity and physicochemical properties of N-(5-Bromo-6-methyl-2-pyridyl)thiourea are profoundly influenced by the electronic and steric characteristics of the substituents on its pyridyl ring. The bromo and methyl groups, located at positions 5 and 6 respectively, modulate the electron density distribution, molecular geometry, and potential for intermolecular interactions. A quantitative assessment of these effects is crucial for understanding the molecule's reactivity, and for designing analogues with tailored properties. This is often accomplished through the framework of Quantitative Structure-Activity Relationships (QSAR), which seeks to correlate molecular descriptors with chemical or biological activity. ijnrd.orgwikipedia.org

Electronic Effects

The influence of a substituent on the electronic environment of an aromatic ring can be quantified using Linear Free-Energy Relationships (LFER), most notably the Hammett equation. science.gov This equation relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The key parameter in this analysis is the Hammett substituent constant (σ), which is specific to each substituent and its position (meta or para) on the ring. A positive σ value indicates an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack, while a negative value signifies an electron-donating group (EDG) that activates the ring.

For this compound, the bromo group at the 5-position (equivalent to a meta-position relative to the thiourea (B124793) linkage in some contexts) and the methyl group at the 6-position (ortho) exert distinct electronic influences.

Bromo Group (-Br): The bromine atom is an electronegative element, and thus exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawal. The Hammett constant for a meta-bromo substituent is approximately +0.39, quantifying its electron-withdrawing nature.

Methyl Group (-CH₃): The methyl group is generally considered a weak electron-donating group through an inductive effect (+I) and hyperconjugation. Its Hammett constant when in a para position is approximately -0.17. While Hammett constants are not typically defined for ortho positions due to the complication of steric effects, the electronic character remains donating.

The combined electronic effect of these substituents influences the reactivity of both the pyridyl ring and the attached thiourea moiety. The electron-withdrawing nature of the bromo group, for instance, would decrease the basicity of the pyridine (B92270) nitrogen.

SubstituentHammett Constant (σ_m)Hammett Constant (σ_p)Electronic Effect
-Br0.390.23Electron-Withdrawing
-CH₃-0.07-0.17Electron-Donating
-Cl0.370.23Electron-Withdrawing
-NO₂0.710.78Strongly Electron-Withdrawing
-OCH₃0.12-0.27Electron-Donating (by resonance)
-H0.000.00Reference

Steric Effects

Steric effects arise from the spatial arrangement of atoms, where the bulk of a substituent can hinder a reaction or influence the preferred conformation of a molecule. Several parameters have been developed to quantify these effects. nih.gov

Taft's Steric Parameter (Eₛ): This parameter is derived from the hydrolysis rates of substituted esters and provides a measure of the steric hindrance a substituent imposes on a reaction center. wikipedia.orgslideshare.net More negative values indicate greater steric bulk. The methyl group has an Eₛ value of -1.24 (when using a different reference), while the bromo group has a value of -1.16, indicating they possess significant, and comparable, steric bulk. wikipedia.org

STERIMOL Parameters: Developed by Verloop, these multidimensional parameters describe the shape of a substituent more precisely than single-value parameters like Eₛ. acs.orgwikipedia.orgnih.gov They define the substituent's dimensions along a principal axis (L, the length) and in two perpendicular directions (B₁, the minimum width, and B₅, the maximum width). acs.orgwikipedia.org These parameters are particularly useful for understanding how a substituent fits into a binding pocket or affects the approach of a reactant. nih.gov

SubstituentTaft's EₛSTERIMOL L (Å)STERIMOL B₁ (Å)STERIMOL B₅ (Å)
-H1.242.061.001.00
-CH₃0.002.901.522.04
-Br0.283.091.951.95
-Cl0.273.011.801.80
-C(CH₃)₃ (tert-Butyl)-1.544.112.592.97

Note: Eₛ values are relative to CH₃=0. B₁ and B₅ values can vary based on conformation.

Computational Investigations

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental data. sciforum.net DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density and charge distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. Furthermore, computational methods can separate and quantify steric and electronic contributions to reaction barriers and molecular interactions. mdpi.comresearchgate.net For instance, descriptors such as the buried volume (%VBur) can provide a precise measure of the steric bulk of the pyridyl substituents in the context of the entire molecule's three-dimensional structure. mdpi.com Such analyses provide a detailed, quantitative picture of how the bromo and methyl substituents fine-tune the properties of this compound.

Coordination Chemistry and Metal Complexation of N 5 Bromo 6 Methyl 2 Pyridyl Thiourea

Ligand Properties and Proposed Coordination Modes

The coordination behavior of N-(5-Bromo-6-methyl-2-pyridyl)thiourea is dictated by the presence of multiple potential donor atoms: the pyridyl nitrogen, the thioamide nitrogen atoms, and the thiocarbonyl sulfur atom. The electronic and steric environment created by the substituents on the pyridine (B92270) ring plays a crucial role in determining the preferred binding mode.

Thiourea (B124793) derivatives containing a pyridyl group are well-known for their ability to act as bidentate chelating ligands. mdpi.com The most common and stable coordination mode involves the formation of a chelate ring through the donation of electron pairs from the pyridyl nitrogen atom and the thiocarbonyl sulfur atom to a central metal ion. researchgate.net This N,S-bidentate chelation results in the formation of a thermodynamically favorable five- or six-membered ring, which enhances the stability of the resulting complex compared to monodentate coordination.

For this compound, this proposed coordination would involve the nitrogen atom of the pyridine ring and the sulfur atom of the thiourea moiety, as depicted in numerous studies on analogous pyridyl-thiourea ligands. researchgate.net In such a coordination scenario, the ligand would wrap around the metal center, establishing a rigid and stable complex geometry.

The substituents on the pyridine ring significantly modulate the electronic properties and steric profile of the ligand, thereby influencing its coordination behavior.

Electronic Effects: The bromine atom at the 5-position of the pyridine ring is an electron-withdrawing group. This inductive effect decreases the electron density on the pyridine ring and, consequently, reduces the basicity (and donor strength) of the pyridyl nitrogen atom. This may result in a weaker metal-nitrogen bond compared to an unsubstituted pyridylthiourea ligand.

Steric Effects: The methyl group at the 6-position is located ortho to the pyridyl nitrogen donor atom. This position introduces significant steric hindrance around the nitrogen atom, which can impede its ability to approach and coordinate to a metal center. Research on structurally related ligands, such as benzoyl(6-picolyl)thiourea, has shown that a methyl group in this ortho position can prevent bidentate N,S-chelation, forcing the ligand to coordinate in a monodentate fashion through the more accessible sulfur atom. scispace.com In such cases, the steric bulk of the ortho-methyl group makes the simultaneous binding of both the nitrogen and sulfur atoms to the same metal center geometrically unfavorable.

Therefore, despite the general preference for bidentate chelation in pyridyl-thioureas, the 6-methyl substituent in this compound is expected to be a dominant factor, potentially favoring a monodentate coordination mode where the ligand binds solely through the sulfur atom. The definitive coordination mode would likely depend on the steric requirements of the specific metal ion and the other ligands present in the coordination sphere.

Synthesis and Structural Characterization of Metal Complexes

The synthesis and characterization of metal complexes are essential to confirm the proposed coordination modes and to understand their chemical and physical properties.

The preparation of transition metal complexes with this compound is expected to follow established synthetic protocols for thiourea derivatives. A general method involves the reaction of the ligand with a metal salt in a suitable solvent. spuvvn.edu Typically, an ethanolic or methanolic solution of the ligand is mixed with a solution of a transition metal salt, such as the chlorides or acetates of Cu(II), Ni(II), Co(II), or Zn(II). nih.gov

The reaction is often carried out by stirring the mixture at room temperature or under reflux for several hours. spuvvn.edu The resulting metal complex, which may precipitate from the solution upon formation or cooling, can then be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried in a vacuum. The stoichiometry of the reactants, typically a 1:2 metal-to-ligand molar ratio, is often employed to favor the formation of complexes with the general formula [M(L)₂]X₂, where L is the thiourea ligand and X is the counter-ion. nih.govnih.gov

To elucidate the structure of the synthesized complexes and confirm the coordination of the ligand to the metal ion, a combination of spectroscopic techniques and single-crystal X-ray diffraction is employed.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed. A shift in the ν(C=S) band (typically found around 1200-1300 cm⁻¹) to a lower frequency and a shift in the ν(C=N) band to a higher frequency are indicative of the sulfur atom's involvement in coordination. utm.my If the pyridyl nitrogen is also coordinated, shifts in the pyridine ring vibrational modes would be expected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Coordination to a metal ion would cause significant shifts in the resonance signals of the protons and carbons near the donor atoms. For example, the pyridyl protons and the N-H proton of the thiourea moiety would likely experience downfield shifts upon complexation. mdpi.comutm.my

The table below summarizes the expected spectroscopic shifts upon complexation.

Spectroscopic TechniqueKey Functional GroupExpected Shift upon Coordination
FT-IR C=S (Thiocarbonyl)Shift to lower wavenumber
C=N (Pyridyl)Shift to higher wavenumber
¹H NMR N-H (Thiourea)Downfield shift
Pyridyl-HDownfield shift

The stoichiometry of the metal complexes is typically determined through elemental analysis (CHN) and can be corroborated by various spectroscopic and analytical methods. For bidentate ligands, common stoichiometries with divalent transition metals are 1:1 (metal:ligand) and 1:2, leading to complexes such as [M(L)Cl₂] or [M(L)₂]²⁺. nih.gov The preferred stoichiometry depends on the coordination number of the metal ion and the reaction conditions.

The thermodynamic stability of the complexes formed with divalent transition metal ions is anticipated to follow the Irving-Williams series. scienceopen.com This series predicts the relative stabilities of complexes, which generally increase across the first-row transition metals from Mn(II) to Cu(II) and then decrease at Zn(II). The expected order of stability would be: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The formation constants, which quantify this stability, can be determined experimentally through techniques like potentiometric titration.

Chemical Reactivity and Synthetic Transformations

Oxidation Reactions of the Thiourea (B124793) Moiety

The sulfur atom in the thiourea group of N-(5-Bromo-6-methyl-2-pyridyl)thiourea is susceptible to oxidation by various oxidizing agents. The nature of the product depends on the strength of the oxidant and the reaction conditions employed.

Mild oxidation of the thiourea moiety can lead to the formation of the corresponding sulfoxide (B87167), N-(5-Bromo-6-methyl-2-pyridyl)urea-S-oxide. Stronger oxidizing agents can further oxidize the sulfoxide to the sulfone, N-(5-Bromo-6-methyl-2-pyridyl)urea-S,S-dioxide. However, the thiourea S,S-dioxides are often unstable and can undergo further transformations. The oxidation of similar phenethyl-5-bromopyridyl thiourea compounds has been studied in the context of their antioxidant activity, indicating the thiourea group's capacity to be oxidized. nih.gov

Table 1: Plausible Oxidation Products of this compound

Starting MaterialOxidizing AgentPlausible Product(s)
This compoundMild (e.g., H₂O₂)N-(5-Bromo-6-methyl-2-pyridyl)urea-S-oxide
This compoundStrong (e.g., peroxy acids)N-(5-Bromo-6-methyl-2-pyridyl)urea-S,S-dioxide

It is important to note that the oxidation of thioureas can sometimes lead to cyclization products, such as benzothiazoles, especially when the thiourea nitrogen is substituted with an ortho-halophenyl group. researchgate.net

Reduction Pathways

The reduction of this compound can target either the thiourea moiety or potentially the pyridyl ring under more forcing conditions.

Reductive cleavage of the C-N bond of the thiourea can lead to the formation of a thiol and an amine. For instance, treatment with a reducing agent could potentially yield 5-bromo-6-methylpyridine-2-thiol and an amine derivative. Alternatively, desulfurization of the thiourea group, a common reaction for this class of compounds, would lead to the formation of the corresponding formamidine (B1211174) derivative. More vigorous reduction could lead to the formation of 5-bromo-6-methylpyridin-2-amine. The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids to yield 4-aminopyridine (B3432731) demonstrates a method for the formation of aminopyridines from substituted pyridine (B92270) precursors. semanticscholar.org

Nucleophilic Substitution Reactions at the Pyridyl Ring

The pyridine ring in this compound is substituted with a bromine atom, which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halopyridines in such reactions is well-documented. youtube.comsci-hub.se

The bromine atom at the 5-position of the pyridyl ring is susceptible to displacement by a variety of nucleophiles. The reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and potentially by the thiourea substituent. Microwave-assisted nucleophilic substitution reactions on halopyridines have been shown to proceed efficiently with various nucleophiles, including alkoxides and amines. sci-hub.se The reaction of 2- and 4-halopyridines with nucleophiles is generally more facile than that of 3-halopyridines due to the stabilization of the Meisenheimer-like intermediate by the ring nitrogen. youtube.com

Table 2: Potential Nucleophilic Substitution Reactions

NucleophilePotential Product
R-O⁻ (Alkoxide)N-(5-Alkoxy-6-methyl-2-pyridyl)thiourea
R₂NH (Amine)N-(5-(Dialkylamino)-6-methyl-2-pyridyl)thiourea
CN⁻ (Cyanide)N-(5-Cyano-6-methyl-2-pyridyl)thiourea

The study of nucleophilic aromatic substitution on N-methylpyridinium ions has shown that the leaving group ability follows the order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical order observed in activated aryl systems. nih.gov

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems. The presence of multiple reaction sites allows for diverse synthetic transformations.

The thiourea moiety can participate in cyclization reactions to form five- or six-membered heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives fused to the pyridine ring. Intramolecular cyclization of N-acyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thioureas has been reported to yield thiazolo[4,5-b]pyridin-2-one derivatives. researchgate.net

The bromo-substituted pyridyl ring also allows for participation in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form C-C or C-N bonds, respectively. This enables the introduction of a wide range of substituents at the 5-position of the pyridine ring, further expanding the synthetic utility of this compound.

Utility as a Versatile Chemical Building Block in Multistep Synthesis

The structure of this compound, featuring a reactive thiourea unit and a functionalized pyridine core, positions it as a versatile building block in the field of organic synthesis. Its utility is most prominently demonstrated in its role as a precursor to a variety of heterocyclic compounds, which can then undergo further transformations in multistep synthetic sequences.

The thiourea group is a key functional handle that can participate in a range of cyclization and condensation reactions. For instance, it can react with various electrophilic partners to construct new ring systems. The resulting products, which incorporate the 5-bromo-6-methyl-2-pyridyl moiety, are themselves valuable intermediates for further functionalization. The bromine atom on the pyridine ring can be exploited in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Similarly, the methyl group can potentially be functionalized through oxidation or halogenation.

A significant application of this building block is in the synthesis of substituted 2-aminothiazoles. These thiazole derivatives are prevalent scaffolds in medicinal chemistry and can be readily prepared from this compound. The resulting 2-((5-bromo-6-methylpyridin-2-yl)amino)thiazole core can then be subjected to a variety of synthetic modifications at different positions of the thiazole and pyridine rings, showcasing the role of the parent thiourea as a foundational element in the divergent synthesis of a library of compounds.

Functional GroupPotential Synthetic TransformationSignificance
ThioureaCyclization with α-haloketones (Hantzsch synthesis)Formation of 2-aminothiazole (B372263) ring systems
ThioureaReaction with other bifunctional electrophilesAccess to various five- and six-membered heterocycles
5-Bromo substituentPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille)Introduction of aryl, alkyl, or vinyl groups
6-Methyl substituentOxidation or radical halogenationFurther functionalization of the pyridine ring
Pyridyl NitrogenCoordination to metal centersFormation of metal complexes, potential for catalysis

Potential for Derivatization Towards Chiral Catalysis via Pyridylthiourea Scaffolds

The pyridylthiourea scaffold inherent in this compound presents significant potential for the development of novel chiral catalysts. Chiral thiourea derivatives have emerged as a powerful class of organocatalysts, capable of activating electrophiles through hydrogen bonding and promoting a wide range of enantioselective reactions. nih.gov

The key features of the this compound structure that are advantageous for catalyst design include:

Hydrogen-Bonding Donor: The N-H protons of the thiourea moiety can act as effective hydrogen-bond donors to activate electrophilic substrates.

Lewis Basic Site: The nitrogen atom of the pyridine ring can function as a Lewis base, potentially interacting with other components of the reaction or serving as an additional binding site for the substrate.

Handles for Chiral Modification: The thiourea and pyridine moieties provide convenient points for the introduction of chiral auxiliaries. For instance, reaction with a chiral amine could lead to a chiral thiourea. Alternatively, the pyridine ring could be functionalized with a chiral substituent.

A general strategy for the derivatization of this scaffold into a chiral catalyst would involve the introduction of a stereogenic center. This could be achieved by reacting the thiourea with a chiral isothiocyanate or by modifying the pyridine ring with a chiral side chain. The resulting chiral pyridylthiourea could then be evaluated as a catalyst in various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, or aza-Henry reactions. The synergistic effect of the hydrogen-bonding thiourea and the coordinating pyridine nitrogen, held in a well-defined chiral environment, could lead to high levels of stereocontrol.

Structural FeatureRole in Chiral CatalysisPotential Derivatization Strategy
Thiourea N-HHydrogen-bond donor for electrophile activationIntroduction of a chiral substituent on one of the nitrogen atoms
Pyridyl NitrogenLewis basic site for substrate coordination or as a basic co-catalystFunctionalization of the pyridine ring with a chiral moiety
Overall ScaffoldProvides a rigid framework for the chiral environmentSynthesis of macrocyclic derivatives incorporating the pyridylthiourea unit

Integration into Novel Heterocyclic Systems

One of the most well-established and synthetically valuable reactions of N-arylthioureas is their participation in the Hantzsch thiazole synthesis. derpharmachemica.com This reaction provides a straightforward and efficient method for the construction of 2-aminothiazole derivatives. In this context, this compound can be readily employed to synthesize a range of novel heterocyclic systems.

The Hantzsch synthesis involves the condensation of a thiourea with an α-haloketone. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. By using this compound as the thiourea component, a 2-((5-bromo-6-methylpyridin-2-yl)amino)thiazole is formed. The substituents on the resulting thiazole ring can be varied by choosing different α-haloketones.

For example, the reaction of this compound with 2-bromo-1-phenylethanone would yield N-(5-bromo-6-methylpyridin-2-yl)-4-phenylthiazol-2-amine. This product contains both a substituted pyridine ring and a phenyl-substituted thiazole ring, offering multiple sites for further synthetic elaboration.

Beyond the Hantzsch synthesis, the thiourea moiety can participate in cyclization reactions with other bifunctional reagents. For instance, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyrimidine-thiones or related heterocyclic systems. The specific reaction pathway and the resulting heterocyclic ring system are dependent on the nature of the electrophilic partner and the reaction conditions employed. These transformations highlight the role of this compound as a versatile precursor for the synthesis of a diverse array of novel heterocyclic compounds.

ReactantReaction TypeResulting Heterocyclic System
α-Haloketone (e.g., 2-bromoacetophenone)Hantzsch thiazole synthesis2-((5-Bromo-6-methylpyridin-2-yl)amino)-4-arylthiazole
α-Haloester (e.g., ethyl bromopyruvate)Hantzsch-type synthesisEthyl 2-((5-bromo-6-methylpyridin-2-yl)amino)thiazole-4-carboxylate
Dialkyl acetylenedicarboxylateMichael addition followed by cyclizationPotentially thiazolidinone or related derivatives
β-Ketoester and an aldehydeBiginelli-type reactionPotential for dihydropyrimidinethione derivatives

Comparative Academic Studies with Pyridylthiourea Analogues

Structure-Reactivity Relationships across Related Thiourea (B124793) Derivatives

The chemical reactivity of pyridylthiourea ligands is intricately linked to the electronic and steric nature of the substituents on the pyridine (B92270) ring. These modifications can alter the electron density distribution within the molecule, influencing properties such as acidity, basicity, and nucleophilicity, as well as dictating the steric accessibility of the donor atoms.

Impact of Halogenation Patterns on Chemical Behavior

The introduction of halogen atoms onto the pyridyl ring of thiourea derivatives significantly modulates their electronic properties and, consequently, their chemical behavior. While direct comparative studies detailing the reactivity of N-(5-Bromo-6-methyl-2-pyridyl)thiourea against a series of analogues with different halogenation patterns are not extensively available in the reviewed literature, general principles of organic chemistry allow for informed predictions.

Halogens, being electronegative, exert a net electron-withdrawing inductive effect (-I) on the pyridine ring. This effect generally decreases the basicity of the pyridyl nitrogen and can influence the acidity of the thiourea N-H protons. The magnitude of this effect is dependent on the specific halogen, following the order F > Cl > Br > I.

A comparative analysis of this compound with its 5-chloro analogue would be expected to reveal subtle differences in reactivity. The stronger inductive effect of chlorine would likely render the pyridyl nitrogen in the chloro-derivative slightly less basic than in the bromo-derivative. This difference in basicity could translate to variations in the rates of reactions involving protonation or coordination of the pyridyl nitrogen.

The following table outlines the expected relative electronic effects of different halogens at the 5-position of the pyridyl ring, which would in turn influence the chemical behavior of the corresponding thiourea derivative.

Halogen Substituent (at C5)Inductive Effect (-I)Resonance Effect (+M)Overall Electronic Effect on Pyridyl RingExpected Impact on Pyridyl Nitrogen Basicity (relative to Bromo)
FluoroStrongestWeakestStrongest Electron WithdrawalLower
ChloroStrongerWeakerStronger Electron WithdrawalLower
Bromo----
IodoWeakestStrongestWeakest Electron WithdrawalHigher

This table is based on established principles of substituent effects in organic chemistry, as direct comparative experimental data for this specific series of pyridylthiourea analogues was not found in the surveyed literature.

Steric and Electronic Influence of Alkyl Substituents on the Pyridyl Ring

Alkyl groups, such as the methyl group at the 6-position in this compound, introduce both steric and electronic effects that are crucial in determining the molecule's chemical behavior.

Electronic Influence: Alkyl groups are generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. The presence of the 6-methyl group increases the electron density on the pyridine ring, which in turn enhances the basicity of the pyridyl nitrogen atom compared to an analogue lacking this substituent. This increased basicity can favor reactions that involve the nucleophilic character of the pyridyl nitrogen.

A comparative study between this compound and N-(5-Bromo-2-pyridyl)thiourea would likely demonstrate these competing effects. While the former is electronically more activated, the latter is sterically more accessible. The outcome of a particular reaction would depend on the steric demands of the reacting species.

The following table summarizes the anticipated effects of the 6-methyl group on the properties of the pyridyl ring in comparison to an unsubstituted analogue.

PropertyInfluence of 6-Methyl GroupRationale
Basicity of Pyridyl NitrogenIncreasedElectron-donating inductive effect and hyperconjugation.
Reactivity at Pyridyl NitrogenPotentially DecreasedSteric hindrance impeding the approach of reactants.
Acidity of Thiourea N-HMarginally DecreasedIncreased electron density on the ring may slightly decrease the acidity of the adjacent N-H proton.

This table is based on general principles of steric and electronic effects, as direct quantitative comparative studies for the specified compounds were not available in the reviewed literature.

Comparative Ligand Behavior in Coordination Chemistry

The substituent-induced modifications to the electronic and steric profiles of pyridylthiourea analogues have a profound impact on their behavior as ligands in coordination chemistry. These changes can dictate the mode of coordination, the affinity for different metal ions, and the stability and geometry of the resulting metal complexes.

Differences in Chelation Modes and Metal Ion Affinity among Analogues

Pyridylthiourea derivatives are versatile ligands capable of coordinating to metal ions in various modes. The most common mode is bidentate chelation through the pyridyl nitrogen and the thiocarbonyl sulfur atom, forming a stable five-membered chelate ring. However, monodentate coordination through either the sulfur or the nitrogen atom is also possible, as is bridging coordination between two metal centers.

The substituents on the pyridyl ring can influence the preferred chelation mode. For instance, the increased basicity of the pyridyl nitrogen due to the 6-methyl group in this compound would be expected to enhance its donor capability. Conversely, the steric hindrance from this methyl group might disfavor coordination to very large metal ions or in sterically crowded coordination spheres.

The nature of the halogen at the 5-position can also subtly influence metal ion affinity. A more electron-withdrawing halogen, like chlorine, would decrease the basicity of the pyridyl nitrogen, potentially leading to a weaker M-N bond compared to the bromo analogue. This could be reflected in the stability constants of the corresponding metal complexes.

Metal ion affinity is also governed by the Hard and Soft Acid-Base (HSAB) principle. The thiocarbonyl sulfur is a soft donor atom, favoring coordination with soft metal ions such as Ag(I), Hg(II), and Pd(II). The pyridyl nitrogen is a borderline donor, capable of coordinating to a wider range of metal ions. The electronic effects of the substituents can modulate the hardness/softness of these donor atoms, thereby fine-tuning the ligand's affinity for different metal ions.

Evaluation of Peripheral Substituent Effects on Complex Stability and Geometry

The stability and geometry of metal complexes are direct consequences of the electronic and steric properties of the coordinating ligands.

Complex Stability: The stability of a metal complex is often quantified by its formation or stability constant (K). A higher value of K indicates a more stable complex. The electron-donating 6-methyl group in this compound is expected to increase the stability of its metal complexes compared to an analogue without this group, due to the enhanced basicity of the pyridyl nitrogen (the "chelate effect" being more pronounced with stronger donor atoms). Conversely, a more strongly electron-withdrawing halogen at the 5-position would be predicted to decrease complex stability.

The following table provides a qualitative prediction of the relative stability of metal complexes formed with different pyridylthiourea analogues.

Ligand AnalogueExpected Relative Complex StabilityRationale
N-(5-Chloro-6-methyl-2-pyridyl)thioureaLower than Bromo analogueStronger electron-withdrawing effect of chlorine reduces pyridyl nitrogen basicity.
N-(5-Bromo-2-pyridyl)thioureaLower than 6-methyl analogueLack of electron-donating methyl group results in lower pyridyl nitrogen basicity.
N-(5-Bromo-6-ethyl-2-pyridyl)thioureaPotentially lower than 6-methyl analogueIncreased steric hindrance from the ethyl group may destabilize the complex.

This table presents predicted trends based on established coordination chemistry principles, as specific experimental stability constant data for a direct comparison of these ligands was not found in the surveyed literature.

Future Research Trajectories

Development of Advanced Synthetic Methodologies for N-(5-Bromo-6-methyl-2-pyridyl)thiourea Derivatives

Future research will likely focus on creating more efficient, selective, and sustainable methods for synthesizing this compound and its derivatives. While traditional methods involving the reaction of an appropriate amine with an isothiocyanate are effective, advanced methodologies can offer significant improvements. semanticscholar.orgmdpi.com

Key areas for development include:

Flow Chemistry Synthesis: Transitioning from batch to continuous flow synthesis could enhance reaction efficiency, improve safety, and allow for easier scalability. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing side reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov

Catalytic C-H Activation: A forward-looking approach would involve the direct functionalization of the pyridyl ring or methyl group via C-H activation. This would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.

Solid-Phase Synthesis: For the rapid generation of a library of derivatives for screening purposes, solid-phase synthesis offers a powerful platform. By anchoring the pyridylthiourea scaffold to a solid support, various functional groups can be systematically introduced.

These advanced methods will be instrumental in accessing a diverse range of derivatives with tailored electronic and steric properties for various applications.

Exploration of Novel Catalytic Applications of Pyridylthiourea Compounds

The thiourea (B124793) functional group is well-known for its ability to act as a hydrogen-bond donor, making thiourea derivatives effective organocatalysts. nih.gov The pyridyl nitrogen in this compound can also act as a Lewis base or a ligand for metal centers, suggesting potential for both metal-free and metal-based catalysis. nih.govresearchgate.net

Future research into the catalytic applications of this compound and its derivatives could explore:

Asymmetric Catalysis: Chiral derivatives of this compound could be designed as highly effective catalysts for enantioselective reactions, such as Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. nih.gov The combination of the hydrogen-bonding thiourea and a coordinating pyridyl group could lead to powerful bifunctional catalysts.

Transition Metal Catalysis: The pyridylthiourea scaffold can serve as a versatile ligand for transition metals. mdpi.com Complexes of this compound with metals like palladium, copper, or iron could be investigated for their catalytic activity in cross-coupling reactions, oxidation, and reduction processes. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridyl ring. rsc.org

Photoredox Catalysis: The development of pyridylthiourea derivatives that can act as photosensitizers or ligands in photoredox catalytic cycles is a promising avenue. The conjugated system of the pyridyl ring could be modified to absorb light in the visible spectrum, enabling a range of light-driven organic transformations.

A summary of potential catalytic applications is presented in the table below.

Catalysis TypePotential ReactionRole of Pyridylthiourea
Asymmetric OrganocatalysisAza-Henry ReactionBifunctional catalyst (H-bond donor)
Transition Metal CatalysisSuzuki Cross-CouplingLigand for Palladium
Photoredox CatalysisReductive DehalogenationPhotosensitizing Ligand

In-depth Mechanistic Investigations of Complex Reactions and Coordination Processes

A thorough understanding of reaction mechanisms and coordination behavior is crucial for the rational design of more efficient catalysts and functional materials. ruhr-uni-bochum.de For this compound, future mechanistic studies should focus on:

Spectroscopic and Crystallographic Studies: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography can provide detailed structural information on reaction intermediates and metal complexes. cardiff.ac.uk These studies can elucidate the binding modes of the ligand and the geometry of the resulting complexes. cardiff.ac.uk

Kinetic Studies: Investigating the kinetics of catalytic reactions can provide insights into the rate-determining step and the influence of various reaction parameters. This information is vital for optimizing reaction conditions and catalyst design. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. ruhr-uni-bochum.denih.gov This computational approach can complement experimental findings and provide a deeper understanding of the underlying electronic effects. ruhr-uni-bochum.de

These investigations will be critical in unraveling the intricate details of how these molecules function in catalytic and coordination processes.

Computational Design and Prediction of Novel Pyridylthiourea Derivatives and Their Properties

Computational chemistry offers powerful tools for the in silico design and screening of novel molecules with desired properties, thereby accelerating the discovery process. rsc.org Future computational work on this compound derivatives should include:

Virtual Screening: High-throughput virtual screening of computationally generated libraries of derivatives can identify candidates with promising properties for specific applications, such as high catalytic activity or strong binding affinity to a target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyridylthiourea derivatives with their observed activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Prediction of Physicochemical Properties: Computational methods can accurately predict key properties such as solubility, stability, and electronic characteristics (e.g., HOMO-LUMO gap). nih.gov This information is invaluable for guiding the synthesis of molecules with optimal profiles for materials science or catalysis.

The synergy between computational prediction and experimental validation will be key to efficiently exploring the vast chemical space of pyridylthiourea derivatives. researchgate.net

A summary of properties that can be computationally predicted is shown in the table below.

PropertyComputational MethodApplication
Catalytic ActivityDFT, Molecular DockingCatalyst Design
Electronic PropertiesDFTMaterials Science
Pharmacokinetic PropertiesQSAR, Molecular DynamicsDrug Discovery

Expanding Applications in Advanced Materials Science

The structural characteristics of this compound make it an attractive building block for advanced functional materials. Future research in this area could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridyl and thiourea groups to coordinate with metal ions makes these compounds excellent candidates for the construction of coordination polymers and MOFs. mdpi.com These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Assemblies: The hydrogen-bonding capabilities of the thiourea moiety can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures such as gels, liquid crystals, or nanotubes.

Sensors: Derivatives of this compound could be designed as chemosensors for the detection of specific metal ions or anions. researchgate.net Binding of the target analyte could induce a change in the optical or electrochemical properties of the compound, enabling its detection. researchgate.net

Corrosion Inhibitors: Thiourea derivatives have shown promise as corrosion inhibitors for various metals. researchgate.net The presence of nitrogen and sulfur atoms allows for strong adsorption onto metal surfaces, forming a protective layer. researchgate.net

The versatility of the this compound scaffold provides a solid foundation for the development of a new generation of advanced materials with tailored properties and functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for N-(5-Bromo-6-methyl-2-pyridyl)thiourea?

  • Methodological Answer : The synthesis typically involves condensation reactions between 5-bromo-6-methyl-2-aminopyridine and thiophosgene or thiourea derivatives under controlled pH and temperature. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structure. Single-crystal X-ray diffraction (SCXRD) using SHELXL software (via SHELX suite) is critical for resolving stereochemistry and bond parameters . For example, analogous pyridyl thioureas in ligand synthesis studies required iterative optimization of reaction solvents (e.g., dichloromethane or ethanol) and stoichiometric ratios to minimize byproducts .

Q. How is this compound applied in HIV-1 reverse transcriptase inhibition studies?

  • Methodological Answer : This compound was designed via structure-based approaches to target the hydrophobic pocket of HIV-1 reverse transcriptase (RT). Researchers evaluate inhibition efficacy using enzymatic assays (e.g., RT polymerase activity inhibition) and cellular assays (e.g., MT-4 cell viability tests). Comparative studies with analogs like N-[2-(1-piperidinylethyl)]-N´-[2-(5-bromopyridyl)]-thiourea highlight the importance of bromine and methyl substituents in enhancing binding affinity and reducing IC₅₀ values. Crystallographic data from RT-ligand complexes guide iterative modifications .

Q. What crystallographic techniques are used to determine the solid-state structure of this thiourea derivative?

  • Methodological Answer : SCXRD with SHELX programs (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. For example, studies on related pyridyl thioureas revealed hydrogen-bonding networks and π-π stacking interactions critical for stability. Thermal analysis (TGA/DSC) complements crystallography by assessing decomposition patterns and phase transitions .

Advanced Research Questions

Q. How do ligand substitution reactions of palladium(II) complexes with this compound inform mechanistic studies?

  • Methodological Answer : Kinetic studies of substitution reactions between Pd(II) complexes (e.g., [PdCl₂(L)]) and thiourea nucleophiles (e.g., thiourea, dimethylthiourea) are conducted in aprotic solvents. Pseudo-first-order conditions and UV-Vis spectroscopy monitor reaction rates. Density functional theory (DFT) calculations correlate experimental rate constants with electronic effects (e.g., electron-withdrawing bromine substituents slow substitution rates by stabilizing Pd-L bonds). Contrasting behavior with unsubstituted pyridyl thioureas reveals steric and electronic trade-offs .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for antiviral activity?

  • Methodological Answer : SAR studies focus on substituent effects:

  • Bromine : Enhances lipophilicity and RT binding via halogen bonding.
  • Methyl group : Reduces steric hindrance, improving ligand-protein fit.
    Comparative assays with analogs (e.g., 5-chloro or unsubstituted pyridyl derivatives) quantify these effects. Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding modes and affinity changes. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility, necessitating iterative refinement .

Q. How do polymorphic forms or solvates of this thiourea derivative impact its physicochemical properties?

  • Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) and analysis via powder XRD/SCXRD identifies distinct packing motifs. For example, hydrogen-bonding variations in sulfathiazole-derived thioureas alter solubility and thermal stability. Differential scanning calorimetry (DSC) detects phase transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity. Discrepancies in dissolution rates between polymorphs inform formulation strategies for bioavailability .

Q. What computational strategies validate the bioactivity and reactivity of this compound?

  • Methodological Answer : DFT and molecular dynamics (MD) simulations model electronic properties (e.g., HOMO-LUMO gaps) and protein-ligand interactions. For HIV RT inhibition, MD trajectories (e.g., 100 ns simulations) assess binding stability and residue-specific interactions (e.g., with Tyr181 or Lys103). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine transition states in substitution reactions. Experimental-computational discordance (e.g., unexpected reaction pathways) may necessitate re-evaluation of solvent models or force fields .

Data Contradictions and Resolution

  • Example : Discrepancies in SAR studies between brominated and non-brominated analogs may arise from crystallographic vs. solution-phase conformational differences. Resolution involves comparative SCXRD (solid-state) and NMR titration (solution-state) analyses to identify dominant binding conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.